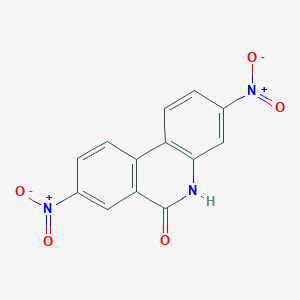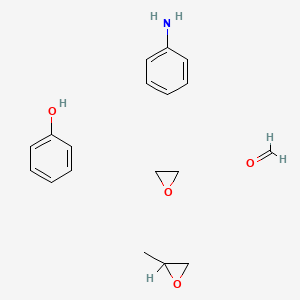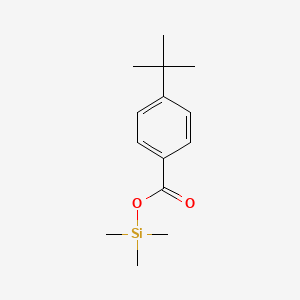![molecular formula C8H7ClS B14695770 [(2-Chloroethenyl)sulfanyl]benzene CAS No. 26620-11-1](/img/structure/B14695770.png)
[(2-Chloroethenyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(2-Chloroethenyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with (2-chloroethenyl)sulfanyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Chloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the (2-chloroethenyl)sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
[(2-Chloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(2-Chloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2-chloroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
[(2-Chloroethenyl)sulfanyl]benzene can be compared with other similar compounds, such as:
β-Chlorostyrene: Similar in structure but lacks the sulfanyl group.
2-Chloro-1-phenylethene: Another derivative of benzene with a different substituent pattern.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in various applications.
Propriétés
Numéro CAS |
26620-11-1 |
|---|---|
Formule moléculaire |
C8H7ClS |
Poids moléculaire |
170.66 g/mol |
Nom IUPAC |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

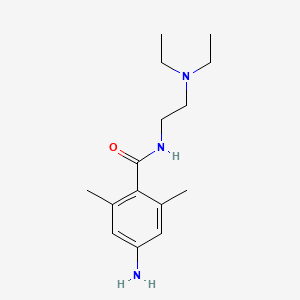
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

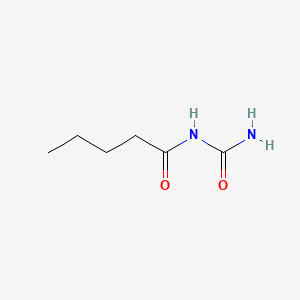

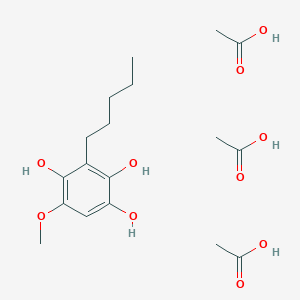
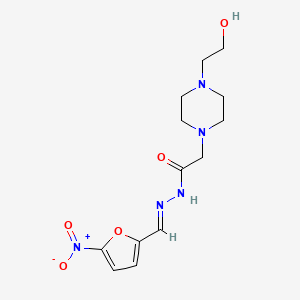
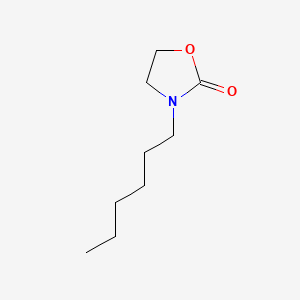
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
